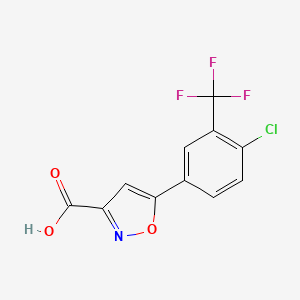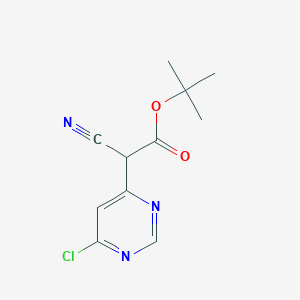
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate typically involves the reaction of 6-chloro-4-pyrimidinecarboxylic acid with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrimidines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Compounds with pyrimidine rings are often explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-Chloro-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 4-(2-chloro-6-methyl-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 3-[(2-chloro-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloropyrimidin-4-yl)-2-cyanoacetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(5-13)8-4-9(12)15-6-14-8/h4,6-7H,1-3H3 |
InChI Key |
NCJJOPRBUSBSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


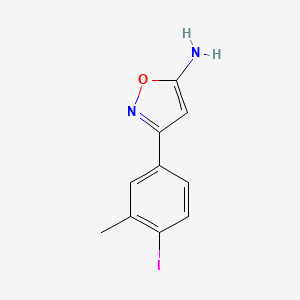


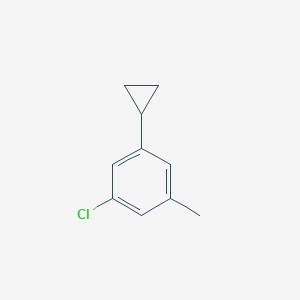
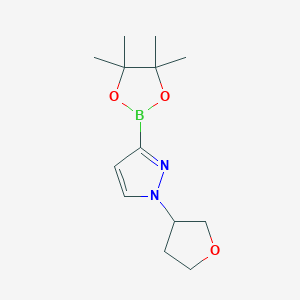
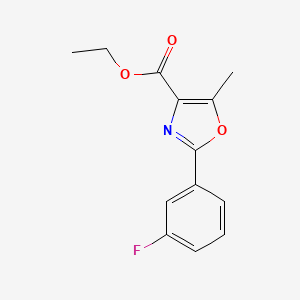
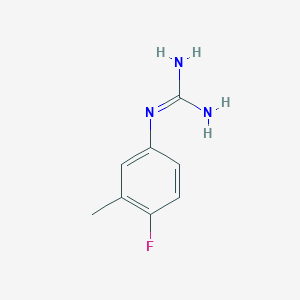

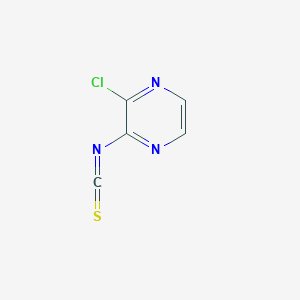



![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
